N,N-dimethyl-2-[1-(5-nitroquinolin-6-yl)pyrrolidin-3-yl]ethanamine
Description
N,N-dimethyl-2-[1-(5-nitroquinolin-6-yl)pyrrolidin-3-yl]ethanamine is a complex organic compound featuring a quinoline moiety, a pyrrolidine ring, and a dimethylamino group
Properties
IUPAC Name |
N,N-dimethyl-2-[1-(5-nitroquinolin-6-yl)pyrrolidin-3-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-19(2)10-7-13-8-11-20(12-13)16-6-5-15-14(4-3-9-18-15)17(16)21(22)23/h3-6,9,13H,7-8,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRZYNCCCKEHOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CCN(C1)C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[1-(5-nitroquinolin-6-yl)pyrrolidin-3-yl]ethanamine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Nitration: The quinoline derivative is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the desired position.
Formation of the pyrrolidine ring: This step involves the cyclization of an appropriate precursor, such as a 1,4-diketone, in the presence of ammonia or a primary amine.
Introduction of the dimethylamino group: This is typically done through reductive amination, where the intermediate is treated with formaldehyde and dimethylamine under reducing conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[1-(5-nitroquinolin-6-yl)pyrrolidin-3-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Cyclization: Acidic or basic conditions to facilitate ring closure.
Major Products
Reduction of the nitro group: Produces the corresponding amine.
Substitution reactions: Yield various substituted derivatives depending on the nucleophile used.
Cyclization: Results in the formation of fused ring systems.
Scientific Research Applications
N,N-dimethyl-2-[1-(5-nitroquinolin-6-yl)pyrrolidin-3-yl]ethanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.
Biological Studies: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Materials Science: Its unique structure can be exploited in the design of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[1-(5-nitroquinolin-6-yl)pyrrolidin-3-yl]ethanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as receptors or enzymes, through binding interactions facilitated by its quinoline and pyrrolidine moieties. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-5-nitropyridin-2-amine: Similar in structure but with a pyridine ring instead of a quinoline ring.
N,N-dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)imidoformamide: Contains a dithiazole ring instead of a pyrrolidine ring.
Uniqueness
N,N-dimethyl-2-[1-(5-nitroquinolin-6-yl)pyrrolidin-3-yl]ethanamine is unique due to the combination of its quinoline and pyrrolidine moieties, which confer distinct electronic and steric properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
